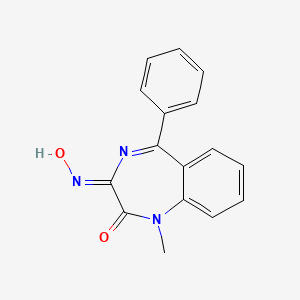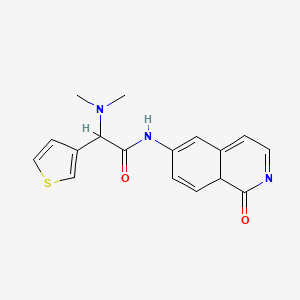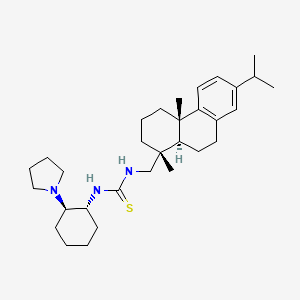
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is known for its unique structure and metal-binding properties, making it a valuable tool in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride typically involves the reaction of meso-tetra(n-methyl-4-pyridyl) porphine with a copper salt, such as copper chloride. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete metalation of the porphyrin ring .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its metal center.
Reduction: It can also undergo reduction reactions, where the copper center is reduced.
Substitution: The compound can participate in substitution reactions, where ligands around the copper center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized porphyrin derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride involves its ability to bind to metal ions and participate in redox reactions. The copper center can undergo oxidation and reduction, facilitating various chemical transformations. In biological systems, the compound can mimic the behavior of natural heme groups, interacting with proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- Fe(iii) meso-tetra(n-methyl-4-pyridyl) porphine pentachloride
- Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
- Pd(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
Uniqueness
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is unique due to its specific metal center, which imparts distinct redox properties and reactivity. This makes it particularly useful for studying copper-containing enzymes and developing copper-based sensors and therapeutic agents .
Propiedades
Fórmula molecular |
C44H36Cl4CuN8 |
|---|---|
Peso molecular |
882.2 g/mol |
Nombre IUPAC |
copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
Clave InChI |
HQBQUMQOOUMUKH-UHFFFAOYSA-J |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
![(5Z,8Z)-10-[(2S,3R)-3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B12339838.png)


![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)
![4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-](/img/structure/B12339874.png)
![4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene](/img/structure/B12339877.png)


![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)




